molecular formula C14H12N2S B14351543 4-(Benzylamino)phenyl thiocyanate CAS No. 90297-47-5

4-(Benzylamino)phenyl thiocyanate

Cat. No.: B14351543
CAS No.: 90297-47-5
M. Wt: 240.33 g/mol
InChI Key: IAFBQNOFGIJFAX-UHFFFAOYSA-N
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Description

4-(Benzylamino)phenyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group R-S-C≡N, where the organic group is attached to sulfur. This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to a thiocyanate group. The structure of this compound makes it a valuable building block in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)phenyl thiocyanate can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of benzylamine with 4-bromophenyl thiocyanate. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the reaction of 4-aminophenyl thiocyanate with benzyl chloride in the presence of a base. This reaction also proceeds under similar conditions, with the base facilitating the nucleophilic attack of the amine on the benzyl chloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)phenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Benzylamino)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: Similar structure but lacks the benzylamino group.

    Benzyl thiocyanate: Similar structure but lacks the phenyl ring attached to the thiocyanate group.

    4-Aminophenyl thiocyanate: Similar structure but lacks the benzyl group.

Uniqueness

4-(Benzylamino)phenyl thiocyanate is unique due to the presence of both benzylamino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .

Properties

CAS No.

90297-47-5

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

[4-(benzylamino)phenyl] thiocyanate

InChI

InChI=1S/C14H12N2S/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10H2

InChI Key

IAFBQNOFGIJFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)SC#N

Origin of Product

United States

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